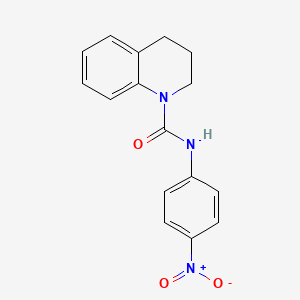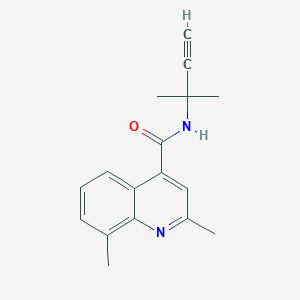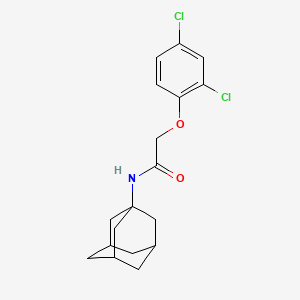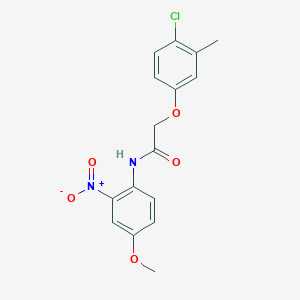
N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as NPDQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDQC is a quinoline derivative that has a nitrophenyl group attached to it, making it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a fluorescent probe for ROS involves the oxidation of the nitrophenyl group by ROS, leading to the formation of a highly fluorescent compound. The fluorescence emission spectrum of this compound is highly dependent on the local environment of the compound, making it a sensitive probe for detecting ROS in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in cells and can be used at low concentrations without affecting cell viability. The compound has also been shown to be cell-permeable, allowing it to be used in live-cell imaging experiments. However, the long-term effects of this compound on cells and tissues are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a fluorescent probe for ROS include its high sensitivity and selectivity for ROS, its cell-permeability, and its ability to be used in live-cell imaging experiments. However, the limitations of using this compound include its relatively low yield during synthesis, its sensitivity to light, and its potential photobleaching during imaging experiments.
Future Directions
There are several future directions for the use of N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in scientific research. One potential application is its use as a diagnostic tool for detecting ROS in various pathological conditions, such as cancer and neurodegenerative diseases. Additionally, the development of new derivatives of this compound with improved properties, such as higher yield and increased stability, could lead to the development of more effective probes for detecting ROS in cells. Finally, the use of this compound in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, could provide new insights into the role of ROS in various biological processes.
Scientific Research Applications
N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various physiological and pathological processes. This compound has a unique fluorescence emission spectrum that can be used to detect ROS in live cells, making it a valuable tool for researchers.
properties
IUPAC Name |
N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(17-13-7-9-14(10-8-13)19(21)22)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUDKGYLUVJVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949201.png)
![2-benzyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949209.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949221.png)
![2-[(3-chlorophenyl)amino]-3-[(2-hydroxyethyl)amino]naphthoquinone](/img/structure/B3949222.png)
![2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949249.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-piperidinecarboxamide](/img/structure/B3949258.png)

![N-(3-phenylprop-2-yn-1-yl)-N-propylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3949272.png)

![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)

![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949309.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)